molecular formula C11H15BrClNO2 B1527185 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride CAS No. 1220017-76-4

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride

Cat. No.: B1527185
CAS No.: 1220017-76-4
M. Wt: 308.6 g/mol
InChI Key: QKBDJHUBEAWSKI-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring attached to a 2-bromo-4-methoxyphenyl group, with a hydrochloride counterion to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromo group at the 2-position, resulting in 2-bromo-4-methoxyphenol.

  • Nucleophilic Substitution: The bromo group on 2-bromo-4-methoxyphenol is substituted with a pyrrolidine ring through nucleophilic substitution reactions.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different phenol derivative.

  • Substitution: The pyrrolidine ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Phenol derivatives without the bromo group.

  • Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of bromo-substituted phenols on cellular processes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromo group and the methoxy group on the phenyl ring can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The pyrrolidine ring can also play a role in the compound's biological activity by interacting with amino acid residues in the active site of target proteins.

Comparison with Similar Compounds

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride: Lacks the bromo group, resulting in different chemical and biological properties.

  • 2-Bromo-4-methoxyphenol: The parent compound without the pyrrolidine ring, which has distinct reactivity and applications.

  • 3-(2-Bromo-4-methoxyphenoxy)pyridine hydrochloride: Similar structure but with a pyridine ring instead of pyrrolidine, leading to different chemical behavior and applications.

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBDJHUBEAWSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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